5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and diverse applications in scientific research This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and 2-phenylethylamine.
Formation of the Oxadiazole Ring: The key step involves the cyclization reaction to form the oxadiazole ring. This can be achieved through various methods, including the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Chemical Reactions Analysis
5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups.
Scientific Research Applications
5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole share structural similarities.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-20-17(25-21-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTLELVDGMSRHY-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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